molecular formula C6H4F3N3O B11761707 2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide

2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide

Katalognummer: B11761707
Molekulargewicht: 191.11 g/mol
InChI-Schlüssel: QHUDXDORASSQHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide typically involves the reaction of 3-fluoro-pyrazine with 2,2-difluoroacetamide under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluoroacetamide: A simpler analog with similar fluorine substitution.

    3-Fluoro-pyrazine: A related compound with a similar pyrazine ring structure.

    Fluoroacetamides: A broader class of compounds with varying degrees of fluorination.

Uniqueness

2,2-Difluoro-n-(3-fluoro-pyrazin-2-yl)-acetamide is unique due to its specific combination of fluorine atoms and pyrazine ring, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Eigenschaften

Molekularformel

C6H4F3N3O

Molekulargewicht

191.11 g/mol

IUPAC-Name

2,2-difluoro-N-(3-fluoropyrazin-2-yl)acetamide

InChI

InChI=1S/C6H4F3N3O/c7-3(8)6(13)12-5-4(9)10-1-2-11-5/h1-3H,(H,11,12,13)

InChI-Schlüssel

QHUDXDORASSQHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=N1)NC(=O)C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.